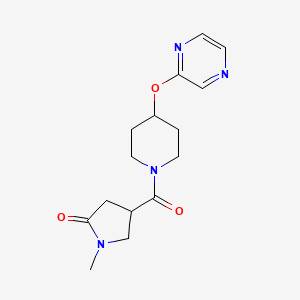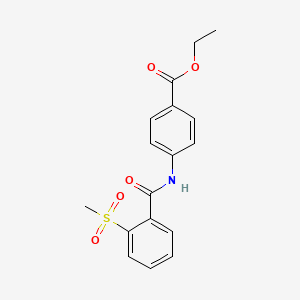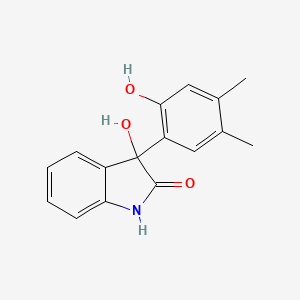
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both bromine and formyl functional groups, allows it to participate in diverse chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process:
Bromination: The starting material, 4,5-dimethylphenylamine, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethylphenylamine.
Formylation: The intermediate is then subjected to formylation using a formylating agent like paraformaldehyde in the presence of an acid catalyst to introduce the formyl group.
Etherification: The formylated intermediate reacts with 2-methoxyphenol under basic conditions to form the ether linkage.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the acetamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The formyl group in N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its structure allows it to interact with various biomolecules, providing insights into its potential biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its unique structure may offer therapeutic benefits, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
類似化合物との比較
Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.
N-(2-chloro-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the combination of its bromine and formyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
特性
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-6-14(19)15(7-12(11)2)20-18(22)10-24-16-5-4-13(9-21)8-17(16)23-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFSSLBGYRKVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2444911.png)
![2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2444912.png)





![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2444924.png)




![1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2444932.png)

